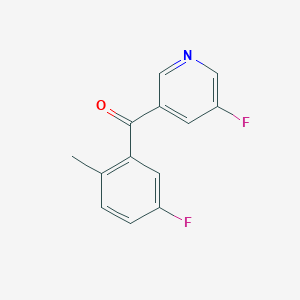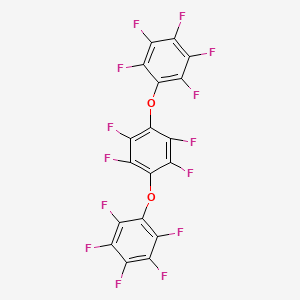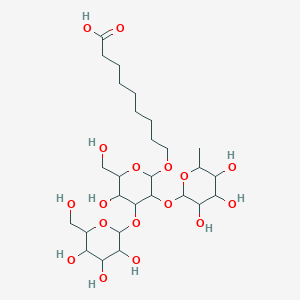
1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methoxybenzene reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 1-(3-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one.
Reduction: 1-(3-Methoxyphenyl)-2-(4-aminophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 1-(3-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-2-(4-aminophenyl)ethan-1-one: Differing by the presence of an amino group instead of a nitro group, this compound may exhibit different reactivity and biological activity.
1-(3-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one:
1-(3-Methoxyphenyl)-2-(4-chlorophenyl)ethan-1-one: The presence of a chlorine atom can influence the compound’s reactivity and environmental persistence.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H13NO4 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H13NO4/c1-20-14-4-2-3-12(10-14)15(17)9-11-5-7-13(8-6-11)16(18)19/h2-8,10H,9H2,1H3 |
Clave InChI |
AHMRQMSYPZMSQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)







![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)

